molecular formula C10H12O2 B8722026 2-methyl-2-(phenoxymethyl)oxirane

2-methyl-2-(phenoxymethyl)oxirane

Cat. No.: B8722026
M. Wt: 164.20 g/mol
InChI Key: FGFSHJRPXHNROK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-2-(phenoxymethyl)oxirane is an organic compound belonging to the class of epoxides. It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a phenoxy group attached to the propane backbone. This compound is known for its reactivity and is used in various chemical processes and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methyl-2-(phenoxymethyl)oxirane can be synthesized through the reaction of phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which undergoes dehydrochlorination to form the epoxide. The reaction conditions typically involve:

Industrial Production Methods

Industrial production of 1,2-epoxy-2-methyl-3-phenoxypropane follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction in large reactors, followed by purification steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(phenoxymethyl)oxirane undergoes various chemical reactions, including:

    Ring-opening reactions: These can be catalyzed by acids or bases, leading to the formation of diols or other derivatives.

    Substitution reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, or thiols, resulting in the formation of corresponding substituted products.

    Oxidation and reduction reactions: The compound can be oxidized to form more complex oxygenated products or reduced to form simpler hydrocarbons.

Common Reagents and Conditions

    Acid-catalyzed ring-opening: Typically involves using acids like hydrochloric acid or sulfuric acid.

    Base-catalyzed ring-opening: Uses bases such as sodium hydroxide or potassium hydroxide.

    Nucleophilic substitution: Involves nucleophiles like amines, alcohols, or thiols under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

2-methyl-2-(phenoxymethyl)oxirane is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-epoxy-2-methyl-3-phenoxypropane involves the reactivity of the epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and nucleophiles, through these ring-opening mechanisms. The pathways involved often include the formation of intermediates that further react to form stable products .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Epoxy-3-phenoxypropane
  • Glycidyl phenyl ether
  • Phenyl glycidyl ether

Uniqueness

2-methyl-2-(phenoxymethyl)oxirane is unique due to the presence of a methyl group on the epoxide ring, which can influence its reactivity and the types of reactions it undergoes. This structural difference can lead to variations in the physical and chemical properties compared to similar compounds .

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methyl-2-(phenoxymethyl)oxirane

InChI

InChI=1S/C10H12O2/c1-10(8-12-10)7-11-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

FGFSHJRPXHNROK-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3-chloroperoxybenzoic acid (70% pure, 4.2 g, 17 mmol) in 40 mL of chloroform was added methallyl phenyl ether (2.5 g, 16.87 mmol). The mixture was stirred at room temperature for 5 hours then worked up by pouring into ether and sodium bicarbonate. The organic phase was washed with sodium bisulfite, sodium bicarbonate, and sodium chloride, dried over anhydrous sodium sulfate and evaporated to give 2.3 g of 1,2-epoxy-2-methyl-3-phenoxypropane.
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Synthesis routes and methods II

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